

Application Notes and Protocols: Fusidic Acid In Vitro Susceptibility Testing

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Compound of Interest

Compound Name: *Fusidic Acid*

Cat. No.: *B1666038*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to **fusidic acid**. The methodologies outlined are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to Fusidic Acid

Fusidic acid is a steroid-like antibiotic primarily used to treat staphylococcal infections.[1][2] It functions by inhibiting bacterial protein synthesis through the prevention of elongation factor G (EF-G) release from the ribosome, which effectively halts the translation process.[1][3] While its action is mainly bacteriostatic, at higher concentrations, it can be bactericidal.[1] Resistance to **fusidic acid** can emerge through various mechanisms, including mutations in the *fusA* gene encoding EF-G, or through the acquisition of resistance genes like *fusB* and *fusC* which offer target protection.[1][3][4]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) and disk diffusion breakpoints for **fusidic acid** against *Staphylococcus aureus*, as well as the quality control ranges for reference strains.

Table 1: **Fusidic Acid** MIC and Disk Diffusion Breakpoints for *Staphylococcus aureus*

Method	Disk Content	Susceptible	Intermediate	Resistant	Reference
MIC (µg/mL)	N/A	≤1	-	-	[5]
Disk Diffusion (mm)	10 µg	≥22	20-21	≤19	[5]

Table 2: Quality Control Ranges for **Fusidic Acid** Susceptibility Testing

Quality Control Strain	Method	MIC Range (µg/mL)	Zone Diameter Range (mm)	Reference
Staphylococcus aureus ATCC 29213	Broth Microdilution	0.06 - 0.25	N/A	[5] [6]
Staphylococcus aureus ATCC 25923	Disk Diffusion (10 µg)	N/A	24 - 32	[5]
Streptococcus pneumoniae ATCC 49619	Broth Microdilution	4 - 32	N/A	[6]
Streptococcus pneumoniae ATCC 49619	Disk Diffusion (10 µg)	N/A	8 - 16	[5]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol details the determination of the minimum inhibitory concentration (MIC) of **fusidic acid** using the broth microdilution method, a standard for quantitative susceptibility testing.

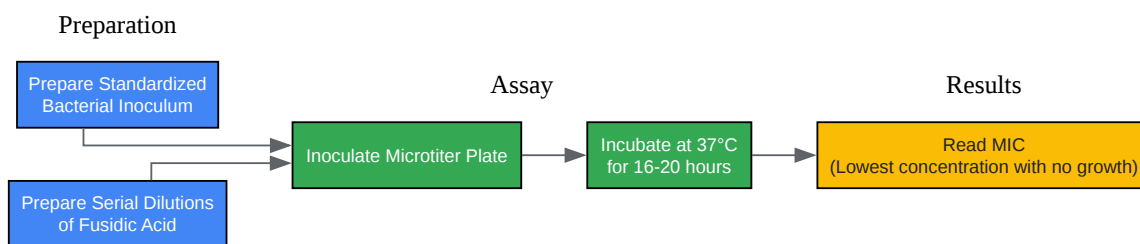
Materials:

- **Fusidic acid** reference powder

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Standardized bacterial inoculum (0.5 McFarland)
- Sterile diluents (e.g., saline)
- Spectrophotometer or plate reader

Procedure:

- Preparation of **Fusidic Acid** Dilutions: a. Prepare a stock solution of **fusidic acid** in a suitable solvent. b. Dispense 50 μ L of sterile CAMHB into wells 2 through 12 of a 96-well plate. c. Add 100 μ L of the starting **fusidic acid** concentration to well 1. d. Perform a two-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 50 μ L from well 10. e. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
- Preparation of Bacterial Inoculum: a. From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculation: a. Add 50 μ L of the final bacterial inoculum to wells 1 through 11.
- Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.^[7]
- Reading Results: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of **fusidic acid** with no visible bacterial growth.^[8]



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Broth Microdilution Workflow for MIC Determination.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to **fusidic acid**.

Materials:

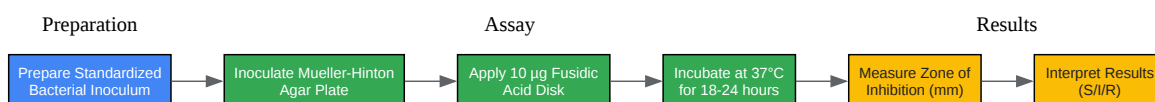
- Mueller-Hinton agar (MHA) plates
- 10 µg **fusidic acid** disks
- Standardized bacterial inoculum (0.5 McFarland)
- Sterile cotton swabs
- Calipers or ruler

Procedure:

- Preparation of Inoculum: a. Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
- Inoculation of Agar Plate: a. Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. b. Streak the swab evenly over the entire

surface of the MHA plate in three directions to ensure confluent growth.

- Application of **Fusidic Acid** Disk: a. Aseptically place a 10 µg **fusidic acid** disk onto the center of the inoculated agar surface. b. Gently press the disk to ensure complete contact with the agar.
- Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.[5]
- Reading Results: a. Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.[5] b. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter breakpoints provided in Table 1.



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Disk Diffusion Susceptibility Testing Workflow.

Agar Dilution Method

The agar dilution method is another quantitative technique for determining the MIC of **fusidic acid**.

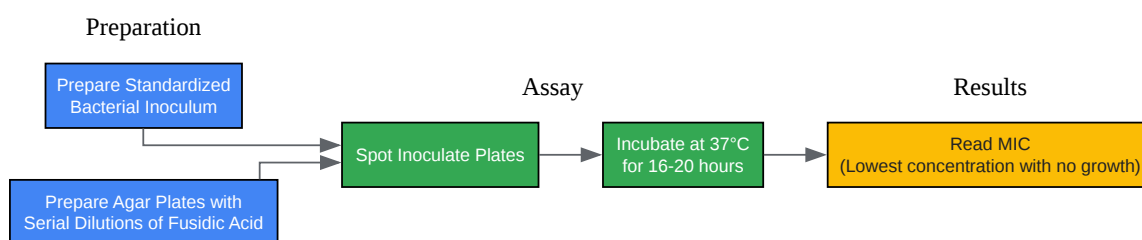
Materials:

- Mueller-Hinton agar
- **Fusidic acid** reference powder
- Petri dishes
- Standardized bacterial inoculum (0.5 McFarland)

- Inoculum replicating device (e.g., Steers replicator)

Procedure:

- Preparation of Agar Plates with **Fusidic Acid**: a. Prepare molten Mueller-Hinton agar and cool to 45-50°C. b. Prepare serial two-fold dilutions of **fusidic acid** and add them to the molten agar to achieve the desired final concentrations. c. Pour the agar into sterile Petri dishes and allow them to solidify. d. Include a control plate with no **fusidic acid**.
- Preparation of Inoculum: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. b. Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot upon inoculation.
- Inoculation: a. Using an inoculum replicating device, spot-inoculate the prepared agar plates, including the control plate.
- Incubation: a. Allow the inoculum spots to dry, then invert the plates and incubate at 37°C for 16-20 hours.
- Reading Results: a. The MIC is the lowest concentration of **fusidic acid** that completely inhibits visible growth of the organism.



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Agar Dilution Workflow for MIC Determination.

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